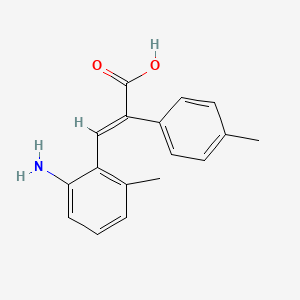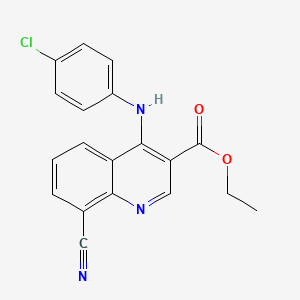
Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitrogen atom in its structure and is related to other nitrogen-containing compounds like aniline and nitriles . The presence of the ethyl ester group (-COOC2H5) suggests that it might have been synthesized from a carboxylic acid precursor.
Chemical Reactions Analysis
The compound, due to the presence of anilino and cyano groups, might undergo a variety of chemical reactions. For instance, the aniline group can participate in electrophilic substitution reactions, while the nitrile group can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
Without specific data on this compound, I can only speculate about its properties based on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science
Synthesis of Derivatives : The compound has been used as a starting material in the synthesis of various heterocyclic compounds. For example, it has served as a precursor in the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates through a reaction involving condensation with 2-aminoacetophenone or 2-aminobenzophenone, showcasing its utility in generating novel quinoline derivatives with potential applications in materials science and organic synthesis (Degtyarenko et al., 2007).
Fabrication of Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from similar quinoline derivatives, have shown significant potential as dyes for application in liquid crystal displays (LCDs), indicating the broader applicability of such compounds in the development of electronic and photonic materials (Bojinov & Grabchev, 2003).
Corrosion Inhibition
- Protecting Metals : Studies involving quantum chemical calculations have identified quinoxalines derivatives, closely related to Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate, as effective corrosion inhibitors for copper in nitric acid media. This highlights the compound's potential utility in protecting metals from corrosion, a significant issue in industrial applications (Zarrouk et al., 2014).
Photovoltaic and Photodiode Applications
- Organic-Inorganic Photodiode Fabrication : Derivatives of quinoline, including those similar to Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate, have been explored for their photovoltaic properties and potential applications in the fabrication of organic-inorganic photodiode devices. These studies demonstrate the role of such compounds in enhancing the performance of photodiodes and their potential in renewable energy technologies (Zeyada et al., 2016).
Antimicrobial Research
- Antibacterial Activity : Synthesis of new derivatives has shown that certain quinoline compounds possess antibacterial properties. This suggests potential applications in developing new antimicrobial agents, highlighting the compound's relevance in medical and pharmaceutical research (Asghari et al., 2014).
Catalysis
- Olefin Polymerization Catalysts : Chromium(III) complexes derived from cyclopentadienyl ligands, related to quinoline structures, have been reported as highly active and temperature-stable catalysts for the polymerization of ethylene. This application underscores the potential of quinoline derivatives in industrial polymer synthesis (Enders et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications. If it’s used in material science, future research might aim to optimize its properties for specific applications .
Eigenschaften
IUPAC Name |
ethyl 4-(4-chloroanilino)-8-cyanoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-25-19(24)16-11-22-17-12(10-21)4-3-5-15(17)18(16)23-14-8-6-13(20)7-9-14/h3-9,11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGIBZARSPZKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)
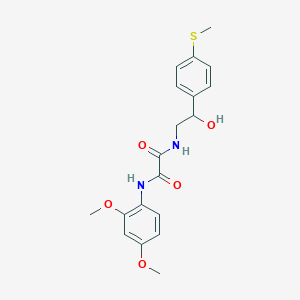

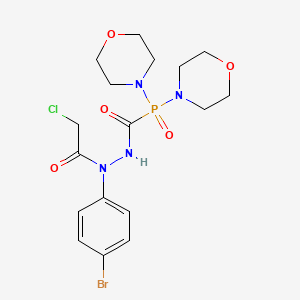

![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
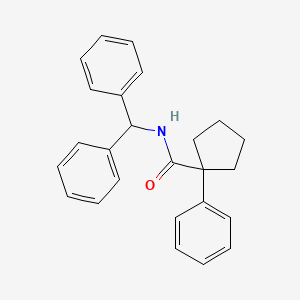
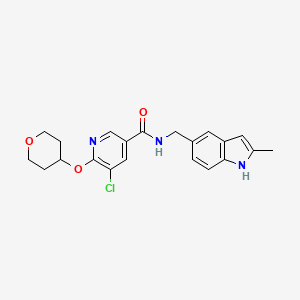
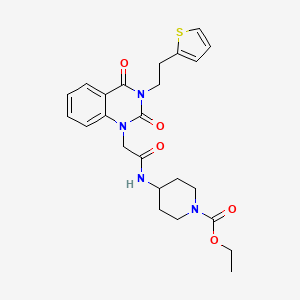
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)
